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Abstract

Timelotem is an investigational, first-in-class, selective inhibitor of Chrono-Kinase 1 (CK1), a
critical regulator of the circadian clock machinery. Dysregulation of the circadian rhythm is
increasingly implicated in the pathophysiology of various malignancies, making CK1 a
promising therapeutic target. This document provides a comprehensive overview of the
preclinical and early clinical pharmacokinetic (PK) and pharmacodynamic (PD) profile of
Timelotem. All data presented herein is derived from foundational preclinical models and
Phase I clinical investigations.

Introduction

The circadian clock is an endogenous timekeeping system that governs a wide range of
physiological processes. The core clock mechanism involves a series of transcriptional-
translational feedback loops. Chrono-Kinase 1 (CK1) is a key serine/threonine kinase that
phosphorylates core clock proteins, including PER and CRY, targeting them for degradation
and thereby modulating the period of the circadian cycle. In certain oncological contexts,
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aberrant CK1 activity contributes to the stabilization of oncoproteins and the destabilization of
tumor suppressors.

Timelotem (molecular formula: C17H18FN3S) is a novel small molecule designed to
selectively inhibit the ATP-binding site of CK1.[1][2] By inhibiting CK1, Timelotem is
hypothesized to stabilize the tumor suppressor protein p53, leading to cell cycle arrest and
apoptosis in cancer cells harboring specific genetic profiles. This guide summarizes the current
understanding of Timelotem's absorption, distribution, metabolism, and excretion (ADME)
properties, as well as its dose-response relationship and target engagement in preclinical and
clinical settings.

Pharmacokinetics (PK)

The pharmacokinetic properties of Timelotem have been characterized in multiple preclinical
species and in early human trials. The compound exhibits favorable oral bioavailability and a
predictable exposure profile.

Data Presentation: Pharmacokinetic Parameters

Table 1: Single-Dose Pharmacokinetic Parameters of Timelotem in Preclinical Species and
Humans
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Mouse (10 Rat (10 mg/kg, Dog (5 mg/kg, Human (100
Parameter

mglkg, PO) PO) PO) mg, PO)
Cmax (ng/mL) 850 + 120 1150 + 210 980 + 150 1500 + 350
Tmax (h) 1.0 1.5 2.0 25
AUCO-inf

4200 + 650 7800 + 1100 9500 + 1300 22000 + 4500
(ng-h/mL)
t1/2 (h) 35+0.8 52+1.1 81+15 124 +2.8
Oral
Bioavailability 45 60 75 85
(%)
Volume of
Distribution 2.1 1.8 1.5 1.2
(L/kg)
Clearance

, 39.7 21.4 8.8 6.3

(mL/min/kg)

Table 2: Multiple-Dose (Steady State) Pharmacokinetic Parameters of Timelotem in Humans

(100 mg, Once Daily)

Parameter Day 14
Cmax,ss (ng/mL) 1850 + 400
Cmin,ss (ng/mL) 650 + 150

AUCO0-24,ss (ng-h/mL)

28000 + 5500

Accumulation Ratio (Rac)

1.27

Experimental Protocols: Pharmacokinetic Studies

¢ Subjects: Male CD-1 mice (n=6 per time point), male Sprague-Dawley rats (n=6 per time

point), male Beagle dogs (n=4).
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e Dosing: Timelotem was formulated as a suspension in 0.5% methylcellulose and
administered via oral gavage.

o Sample Collection: Blood samples were collected via retro-orbital sinus (mice), tail vein
(rats), or cephalic vein (dogs) at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma
was isolated by centrifugation.

o Analytical Method: Plasma concentrations of Timelotem were determined using a validated
Liguid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The lower
limit of quantification (LLOQ) was 1 ng/mL.

e Subjects: Healthy male and female volunteers (n=12).
o Design: Open-label, single-center study.

» Dosing: Participants received a single oral dose of 100 mg Timelotem on Day 1, followed by
once-daily dosing from Day 4 to Day 14.

o Sample Collection: Blood samples were collected at pre-dose and at numerous time points
post-dose on Day 1 and Day 14 to determine the full PK profile.

» Analytical Method: A validated LC-MS/MS method was used for the quantification of
Timelotem in human plasma.

Pharmacodynamics (PD)

The pharmacodynamic effects of Timelotem are directly linked to its mechanism of action as a
CK1 inhibitor. Target engagement and downstream biological effects have been assessed
through biomarker analysis in both in vitro and in vivo models.

Mechanism of Action and Signaling Pathway

Timelotem exerts its therapeutic effect by inhibiting CK1, which leads to the stabilization of the
p53 tumor suppressor protein. This, in turn, upregulates the expression of p21, a cyclin-
dependent kinase inhibitor, causing cell cycle arrest at the G1/S checkpoint and subsequent
apoptosis.
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Caption: Timelotem inhibits CK1, leading to p53 stabilization and apoptosis.

Data Presentation: Pharmacodynamic Effects
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Table 3: In Vitro Potency of Timelotem

Assay Cell Line IC50 (nM)
CKZ1 Inhibition Recombinant Human CK1 152+3.1
Cell Proliferation HCT116 (p53 wild-type) 85.7+125
Cell Proliferation SW480 (p53 mutant) > 10,000

Table 4: Target Engagement in Human Peripheral Blood Mononuclear Cells (PBMCs) from
Phase | Study

p53 Stabilization (Fold

Dose Time Post-Dose
Change vs. Pre-dose)
100 mg 4 hours 3.2+0.8
100 mg 8 hours 45+1.2
100 mg 24 hours 1.8+05

Experimental Protocols: Pharmacodynamic Studies

e Cell Lines: HCT116 (p53 wild-type) and SW480 (p53 mutant) human colorectal carcinoma
cells.

o Method: Cells were seeded in 96-well plates and treated with increasing concentrations of
Timelotem for 72 hours. Cell viability was assessed using a standard colorimetric assay
(e.g., MTT or CellTiter-Glo®).

o Data Analysis: IC50 values were calculated using a four-parameter logistic regression model.
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Caption: Workflow for assessing p53 stabilization in patient PBMCs.

Metabolism and Excretion

In vitro studies using human liver microsomes have identified the primary metabolic pathways
for Timelotem to be N-demethylation and oxidation, primarily mediated by the cytochrome
P450 enzyme CYP3A4. In humans, approximately 70% of the administered dose is excreted in
the feces, with about 20% recovered in the urine, predominantly as metabolites. The parent
drug accounts for less than 5% of the excreted dose, indicating extensive metabolism.

Conclusion and Future Directions

Timelotem demonstrates a favorable pharmacokinetic profile characterized by good oral
bioavailability, predictable exposure, and a half-life suitable for once-daily dosing. The
pharmacodynamic data confirms on-target activity, with potent inhibition of CK1 and
downstream modulation of the p53 pathway in a genotype-selective manner. These findings
support the continued clinical development of Timelotem as a novel therapeutic agent for
cancers with dysregulated circadian signaling and wild-type p53 status. Future studies will
focus on establishing the therapeutic window, exploring potential drug-drug interactions, and
further elucidating the PK/PD relationship in the target patient population.

Need Custom Synthesis?
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e 1. Timelotem - Immunomart [immunomart.com]
e 2. Timelotem | C17H18FN3S | CID 65844 - PubChem [pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [An In-depth Technical Guide on the Pharmacokinetics
and Pharmacodynamics of Timelotem]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15617451#pharmacokinetics-and-
pharmacodynamics-of-timelotem]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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